
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide derivatives typically involves the Mannich reaction, a widely utilized method in organic synthesis. This process allows for the introduction of diverse substituents, enhancing the compound's pharmacological properties. Spectral and analytical techniques are used to elucidate the structures of the synthesized compounds, confirming their intended design (Sethi et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by X-ray crystallography and density functional theory (DFT) calculations. These methods provide detailed insights into the geometries, electronic structures, and vibrational frequencies of the molecules. The benzimidazole ring's planar configuration and its interactions with substituents significantly influence the compound's activity (Ghani & Mansour, 2011).
Chemical Reactions and Properties
This compound compounds undergo various chemical reactions, including nucleophilic substitution and condensation, contributing to their versatility in drug design. Their reactivity is influenced by the presence of functional groups and the overall molecular structure. These properties are crucial for tailoring the compounds for specific biological targets and activities (Sparke et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are important for their pharmaceutical application. These properties affect the compound's bioavailability, stability, and formulation. Detailed studies using spectroscopic and thermal analysis techniques provide essential data for developing effective and safe therapeutic agents (Zhang et al., 2019).
Mécanisme D'action
Target of Action
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide is a derivative of benzimidazole . Benzimidazole derivatives are known to have a broad range of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects . The primary targets of these compounds are often proteins or enzymes that play crucial roles in the biological pathways of organisms .
Mode of Action
The mode of action of benzimidazole derivatives is often through the inhibition of key enzymes or proteins. For instance, some benzimidazole derivatives work by binding to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This can lead to cell death, making these compounds effective against various types of cells, including cancer cells and microbial cells .
Biochemical Pathways
The biochemical pathways affected by benzimidazole derivatives depend on their specific targets. For example, if the target is a key enzyme in a metabolic pathway, the inhibition of this enzyme can disrupt the entire pathway, leading to a variety of downstream effects . These effects can include the disruption of cell division, as mentioned above, or the inhibition of other cellular processes, depending on the specific target and pathway involved .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure . For instance, some benzimidazole derivatives are well absorbed and widely distributed throughout the body, while others may be poorly absorbed or rapidly metabolized and excreted . These properties can significantly impact the bioavailability of the compound and its effectiveness as a drug .
Result of Action
The result of the action of benzimidazole derivatives can include a variety of molecular and cellular effects, depending on their specific targets and mode of action . These effects can include the inhibition of cell division, the induction of cell death, or the disruption of other cellular processes . These effects can make benzimidazole derivatives effective against a variety of diseases, including infections, cancers, and parasitic diseases .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For instance, some benzimidazole derivatives may be more effective or stable in acidic environments, while others may be more effective or stable in neutral or alkaline environments . Understanding these factors can be important for optimizing the use of these compounds as drugs .
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-7-5-10(6-8-11)15(20)17-9-14-18-12-3-1-2-4-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECGJVBSOUGXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)
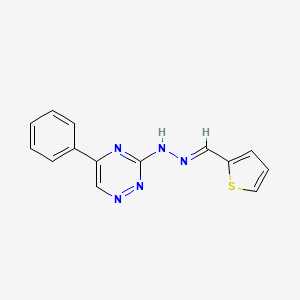
![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)
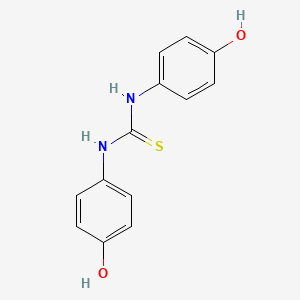
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
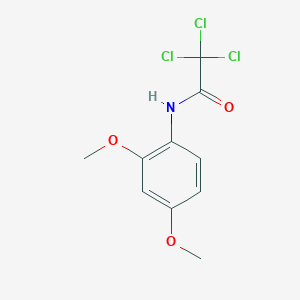
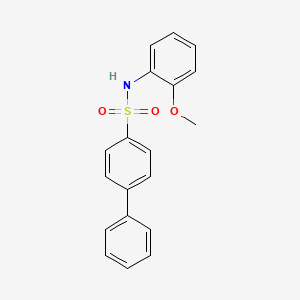
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)
![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)
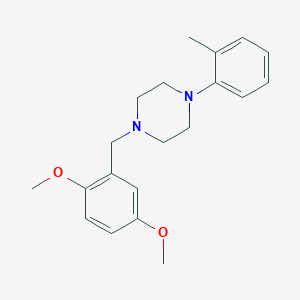

![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)